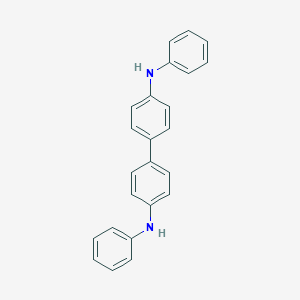

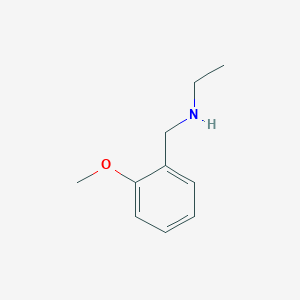

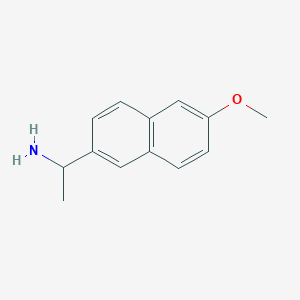

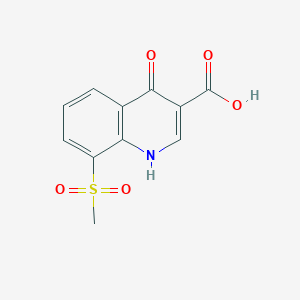

![molecular formula C9H13NO B146949 2-[2-(Aminomethyl)phenyl]ethanol CAS No. 125593-25-1](/img/structure/B146949.png)

2-[2-(Aminomethyl)phenyl]ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[2-(Aminomethyl)phenyl]ethanol, or 2-Aminomethylphenol (AMP), is an organic compound with a wide range of applications in the scientific research field. It is a colorless, water-soluble compound with a molecular formula of C8H11NO. This compound is used as a reagent in organic synthesis, as a catalyst, and as a pharmaceutical intermediate. It has a wide range of applications in biology, medicine, and chemistry, and is a valuable tool for researchers in these fields.

Wissenschaftliche Forschungsanwendungen

Receptor Differentiation

Research has shown that structural modifications of 2-phenyl ethanol can impact sympathomimetic activity. These modifications allow the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various tissues such as the heart, adipose tissue, and small intestine for β-1, and in the uterus, diaphragm, bronchioles, and vascular bed for β-2 (Lands, Ludueña, & Buzzo, 1967).

Chemical Synthesis and Green Chemistry

2-Phenyl ethanol is used in the hydrogenation of styrene oxide in the production of products like perfumes, deodorants, soaps, and detergents. This process is conducted in a clean and green manner using supercritical carbon dioxide (Yadav & Lawate, 2011).

Controlled Release of Bioactives

Chitosan films incorporating 2-phenyl ethanol have been developed for controlled release applications. The inclusion of β-cyclodextrin with 2-phenyl ethanol in these films shows high retention and controlled release, useful in various applications such as fragrances and antimicrobials (Zarandona et al., 2020).

Pharmaceutical Intermediate

2-phenyl ethanol is used as a key intermediate in the synthesis of cardiovascular drugs. A study on the synthesis process of 2-(4-aminophenyl) ethanol using β-phenylethanol as a raw material demonstrates its importance in pharmaceutical manufacturing (Zhang Wei-xing, 2013).

Beta-Adrenergic Blocking Agents

Derivatives of 2-phenyl ethanol have been investigated for their beta-adrenoceptor blocking properties, with findings showing significant potency and selectivity, relevant for therapeutic applications (Large & Smith, 1980).

Enantioenriched Synthesis

A study on the enantioselective addition of phenyl carbamate to meso-epoxides using 2-phenyl ethanol derivatives demonstrates its role in the preparation of enantiopure 2-aminocycloalkanol hydrochlorides, important in organic synthesis (Birrell & Jacobsen, 2013).

Biocatalysis in Pharmaceutical Synthesis

Biocatalysis using 2-phenyl ethanol derivatives shows potential in the synthesis of aromatic chiral alcohols, which are key blocks in pharmaceutical applications. An enzyme from Burkholderia cenocepacia has been found to efficiently reduce acetophenone derivatives to (R)-3,5-Bis(trifluoromethyl)phenyl ethanol (Yu et al., 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-(aminomethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMDFRANFXSLGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCO)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448303 |

Source

|

| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Aminomethyl)phenyl]ethanol | |

CAS RN |

125593-25-1 |

Source

|

| Record name | 2-[2-(aminomethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the key chemical transformation of 2-[2-(Aminomethyl)phenyl]ethanol discussed in the research?

A1: The research paper focuses on the thermal cyclization of methiodides derived from 2-[2-(Aminomethyl)phenyl]ethanol. [] This reaction leads to the formation of 3,4-dihydro-1-2-benzopyrans, a class of heterocyclic compounds with potential biological activity. The study explores the reaction conditions and the structural factors influencing this cyclization process.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.